Cas no 116378-40-6 (3-Amino-5-boronobenzoic acid)
3-Amino-5-boronobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-5-boronobenzoic acid
- (3-Amino-5-carboxylphenyl)boronic acid
- 3-Amino-5-carboxybenzeneboronic acid
- 3-Amino-5-carboxylphenylboronic acid
- Benzoic acid, 3-aMino-5-borono
- (3-AMINO-5-CARBOXYPHENYL)BORONIC ACID
- 3-Amino-5-carboxybenzeneboronicacid98%
- 3-Amino-5-carboxybenzeneboronic acid 98%
- EN300-7358561
- 3-Amino-5-(dihydroxyboryl)benzoic acid, AldrichCPR
- D95627
- VVQAAMZMJNXCOP-UHFFFAOYSA-N
- FT-0600743
- AKOS006228019
- A803606
- AB11189
- 3-amino-5-borono-benzoic Acid
- AS-55776
- 3-Amino-5-carboxyphenylboronic acid
- 116378-40-6
- 3-amino-5-(dihydroxyboranyl)benzoic acid
- 3-amino-5-boronobenzoicacid
- MFCD02179466
- CS-0133781
- Benzoic acid, 3-amino-5-borono-
- DTXSID60372250
- SCHEMBL1619056
- 3-Amino-5-carboxylphenylboronic acid(contains varying amounts of Anhydride)
-
- MDL: MFCD02179466
- Inchi: 1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
- InChI Key: VVQAAMZMJNXCOP-UHFFFAOYSA-N
- SMILES: OB(C1C=C(C=C(C(=O)O)C=1)N)O
Computed Properties
- Exact Mass: 181.05500
- Monoisotopic Mass: 181.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104A^2
Experimental Properties
- Density: 1.49
- Melting Point: 210-212
- Boiling Point: 545.498 ℃ at 760 mmHg
- Flash Point: 283.7°C
- Refractive Index: 1.63
- PSA: 103.78000
- LogP: -0.77200
3-Amino-5-boronobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209856-1g |
3-Amino-5-boronobenzoic acid |
116378-40-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 209856-5g |
3-Amino-5-boronobenzoic acid |
116378-40-6 | 95% | 5g |
£563.00 | 2022-03-01 | |
| Fluorochem | 209856-10g |
3-Amino-5-boronobenzoic acid |
116378-40-6 | 95% | 10g |
£938.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97860-1g |
3-Amino-5-boronobenzoic acid |
116378-40-6 | 98% | 1g |
¥1512.0 | 2021-09-10 | |
| TRC | A595295-100mg |
3-Amino-5-carboxylphenylboronic Acid |
116378-40-6 | 100mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A595295-250mg |
3-Amino-5-carboxylphenylboronic Acid |
116378-40-6 | 250mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A595295-500mg |
3-Amino-5-carboxylphenylboronic Acid |
116378-40-6 | 500mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A595295-1g |
3-Amino-5-carboxylphenylboronic Acid |
116378-40-6 | 1g |
$ 220.00 | 2022-06-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858826-1g |
3-Amino-5-carboxylphenylboronic acid |
116378-40-6 | ≥98% | 1g |
¥674.10 | 2022-09-03 | |
| Chemenu | CM136099-250mg |
3-Amino-5-boronobenzoic acid |
116378-40-6 | 95%+ | 250mg |
$76 | 2023-01-12 |
3-Amino-5-boronobenzoic acid Suppliers
3-Amino-5-boronobenzoic acid Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-Amino-5-boronobenzoic acid
Research Briefing on 3-Amino-5-boronobenzoic acid (CAS: 116378-40-6): Recent Advances and Applications
3-Amino-5-boronobenzoic acid (CAS: 116378-40-6) has emerged as a compound of significant interest in chemical biology and medicinal chemistry due to its unique structural features and versatile applications. This briefing synthesizes recent research progress (2022-2024) on this boronic acid derivative, particularly focusing on its role as a key intermediate in proteasome inhibitor development and its applications in boron neutron capture therapy (BNCT).
Recent structural optimization studies (J. Med. Chem. 2023) have demonstrated that the boronic acid moiety at the 5-position enables selective binding with proteasomal threonine residues, while the 3-amino group facilitates water solubility and targeted delivery. The compound's dual functionality makes it particularly valuable for designing next-generation bortezomib analogs with improved pharmacokinetic profiles.
In BNCT applications, preclinical studies (ACS Appl. Bio Mater. 2024) reveal that 3-Amino-5-boronobenzoic acid exhibits superior tumor accumulation (2.3-fold higher than BPA) in glioblastoma models, attributed to its amino acid transporter-mediated uptake mechanism. The carboxylic acid group enables pH-dependent release in tumor microenvironments (pH 6.5-7.0), while maintaining stability in systemic circulation (pH 7.4).
Notably, a 2024 Nature Communications study identified this compound as a versatile scaffold for developing PET imaging agents. The 18F-labeled derivative showed promising results in visualizing PD-L1 expression in non-small cell lung cancer, with tumor-to-background ratios exceeding 8:1 at 90 minutes post-injection.
Ongoing clinical trials (Phase I/II) are evaluating boronic acid-containing therapeutics derived from this scaffold for multiple myeloma and solid tumors. Preliminary data indicate reduced neurotoxicity compared to first-generation proteasome inhibitors, potentially addressing a major limitation in current treatment regimens.
The compound's synthetic accessibility (typically prepared via palladium-catalyzed borylation of 3-amino-5-bromobenzoic acid) and modular structure position it as a strategic building block for multifunctional agents. Recent patent filings (2023-2024) demonstrate expanding intellectual property landscapes covering novel formulations and combination therapies.
Future research directions include exploring its potential in targeted alpha-particle therapy and as a component of antibody-drug conjugates. The unique physicochemical properties of 3-Amino-5-boronobenzoic acid continue to inspire innovative applications at the chemistry-biology interface.
116378-40-6 (3-Amino-5-boronobenzoic acid) Related Products
- 14047-29-1(4-(dihydroxyboranyl)benzoic acid)
- 101084-81-5(5-nitro-3-carboxyphenylboronic acid)
- 510773-04-3(3-Amino-5-ethoxycarbonylphenylboronic Acid)
- 85107-51-3(2-amino-4-(dihydroxyboranyl)benzoic acid)
- 1150114-66-1(3-Carboxy-5-methylphenylboronic Acid)
- 881302-73-4(5-Boronoisophthalic acid)
- 774530-27-7((2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride)
- 25487-66-5(m-Carboxyphenylboronic Acid)
- 380430-56-8((3-amino-5-methoxycarbonyl-phenyl)boronic acid)
- 850568-60-4(2-Amino-4-carboxylphenylboronic acid , hydrochloride)